molecular formula C11H10N2OS B2572526 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one CAS No. 109942-16-7

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Cat. No. B2572526
Key on ui cas rn: 109942-16-7
M. Wt: 218.27
InChI Key: DOBCLHOWEVRVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
COCn1c(-c2ccccc2)c(C)c(=O)[nH]c1=S
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][CH2:3][n:4]1[c:5](=[S:6])[nH:7][c:8](=[O:9])[c:10]([CH3:11])[c:12]1-[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[ClH:19]>>[nH:4]1[c:5](=[S:6])[nH:7][c:8](=[O:9])[c:10]([CH3:11])[c:12]1-[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1

Inputs

Step One
Name
COCn1c(-c2ccccc2)c(C)c(=O)[nH]c1=S
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCn1c(-c2ccccc2)c(C)c(=O)[nH]c1=S
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cc1c(-c2ccccc2)[nH]c(=S)[nH]c1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.